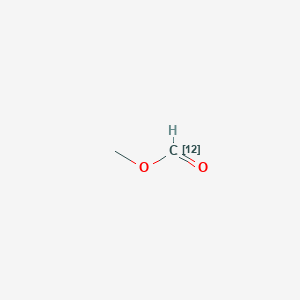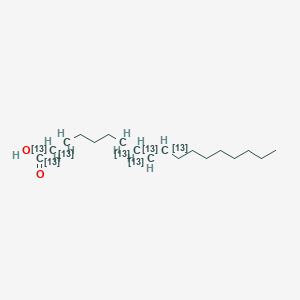
(E)-(1,2,3,7,8,9,10-13C7)octadec-9-enoic acid
描述
This compound belongs to the class of unsaturated fatty acids and is characterized by the presence of carbon-13 isotopes at specific positions in its molecular structure. It is widely used in various fields, including medical, environmental, and industrial research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(1,2,3,7,8,9,10-13C7)octadec-9-enoic acid typically involves the incorporation of carbon-13 isotopes into the oleic acid molecule. This can be achieved through a series of chemical reactions that introduce the isotopes at specific positions. The reaction conditions often involve the use of labeled precursors and catalysts to facilitate the incorporation of the isotopes.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using advanced techniques such as isotope labeling and purification processes. The production process is designed to ensure high yield and purity of the final product, making it suitable for various research and industrial applications.
化学反应分析
Types of Reactions
(E)-(1,2,3,7,8,9,10-13C7)octadec-9-enoic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the molecule, resulting in the formation of oxides.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of this compound can result in the formation of epoxides or hydroxylated derivatives .
科学研究应用
(E)-(1,2,3,7,8,9,10-13C7)octadec-9-enoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in isotope labeling studies to investigate reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation and metabolism of fatty acids in biological systems.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents, particularly in the study of lipid metabolism and related disorders.
Industry: Applied in the production of specialized chemicals and materials, including lubricants and surfactants.
作用机制
The mechanism of action of (E)-(1,2,3,7,8,9,10-13C7)octadec-9-enoic acid involves its incorporation into biological membranes and metabolic pathways. The labeled carbon-13 isotopes allow researchers to trace the movement and transformation of the compound within biological systems. This provides valuable insights into the molecular targets and pathways involved in lipid metabolism and related processes .
相似化合物的比较
Similar Compounds
Oleic Acid: The parent compound of (E)-(1,2,3,7,8,9,10-13C7)octadec-9-enoic acid, widely used in various applications.
Linoleic Acid: Another unsaturated fatty acid with similar properties and applications.
Stearic Acid: A saturated fatty acid with different chemical properties but similar industrial uses.
Uniqueness
The uniqueness of this compound lies in its labeled carbon-13 isotopes, which make it a valuable tool for tracing and studying metabolic pathways. This distinguishes it from other similar compounds and enhances its utility in scientific research.
属性
IUPAC Name |
(E)-(1,2,3,7,8,9,10-13C7)octadec-9-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3,(H,19,20)/b10-9+/i9+1,10+1,11+1,12+1,16+1,17+1,18+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQPPMHVWECSIRJ-MZBKUBMWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/[13CH]=[13CH]/[13CH2][13CH2]CCC[13CH2][13CH2][13C](=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00745909 | |
| Record name | (9E)-(1,2,3,7,8,9,10-~13~C_7_)Octadec-9-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00745909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173097-64-7 | |
| Record name | (9E)-(1,2,3,7,8,9,10-~13~C_7_)Octadec-9-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00745909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1173097-64-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


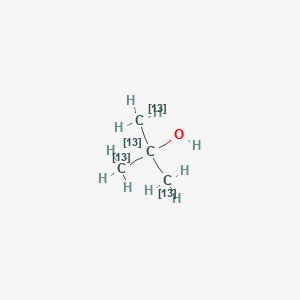
![Dichloro[8-(di-tert-butylphosphinooxy)quinoline]palladium(II)](/img/structure/B3333528.png)

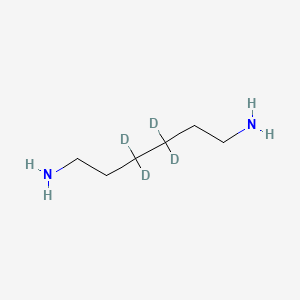
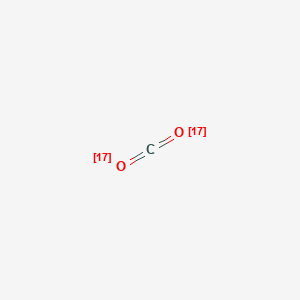
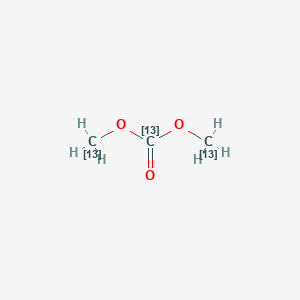

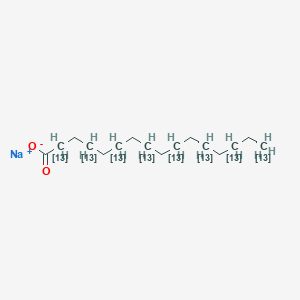
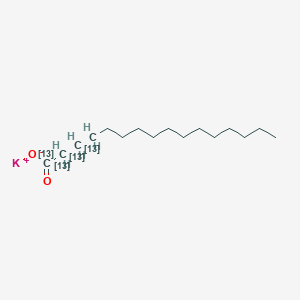
![4-Methoxybenzoic acid-[13C6]](/img/structure/B3333578.png)
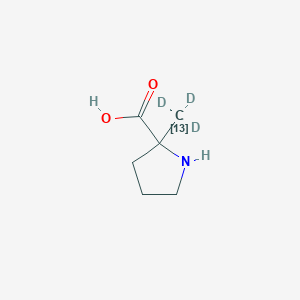
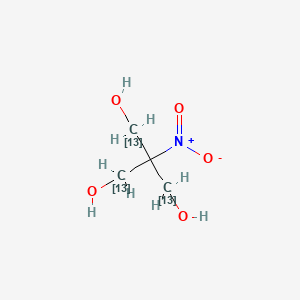
![Tioconazole impurity C [EP]](/img/structure/B3333608.png)
